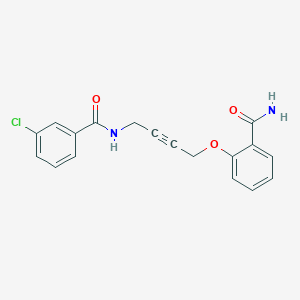

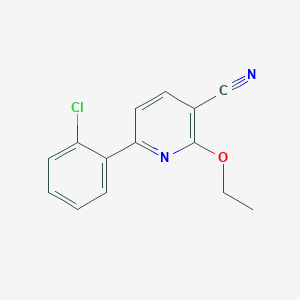

![molecular formula C11H8Cl2N2OS B2981578 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6125-31-1](/img/structure/B2981578.png)

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

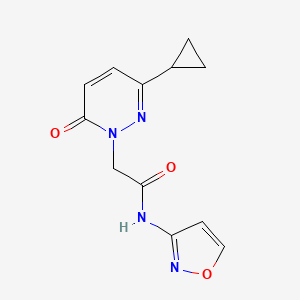

“2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a compound that has been studied for its crystal structure and potential applications . The chlorophenyl ring in the compound is oriented at an angle of 7.1 (1) with respect to the thiazole ring . In the crystal, molecules are linked via C—H O intermolecular interactions, forming C(10) chains propagating in a zigzag manner along the b axis .

Synthesis Analysis

The synthesis of this compound involves a reaction mixture of 4-(4-chlorophenyl) thiazol-2-amine, K2CO3, and chloroacetyl chloride . The reaction mixture is heated to reflux for 3 hours . After completion of the reaction, the reaction mixture is cooled to room temperature and diluted with DCM .Molecular Structure Analysis

The molecular structure of the compound is influenced by an intramolecular C—H N short contact . The thiazole ring is planar with a maximum deviation of 0.005 (3) A ̊ for atom C7 . Chlorine atom Cl2 deviates by 0.033 (1) A ̊ from the best plane through the chlorophenyl ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, it’s worth noting that many drugs are derived from thiazoles, such as antineoplastic, antiviral, antifungal, antiparasitic, and some thiazoles have anti-inflammatory activity .Physical and Chemical Properties Analysis

The compound has a molecular weight of 169.608 . The 1H-NMR and 13C-NMR values, as well as the IR spectrum, have been reported .科学的研究の応用

Crystallography and Molecular Structure

The crystal structure of "2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" was examined to understand its molecular conformation and intermolecular interactions. Saravanan et al. (2016) described the orientation of the chlorophenyl ring at a slight angle to the thiazole ring, highlighting the potential for forming intermolecular interactions in the crystalline state Saravanan, K., Priya, K., Anand, S., Kabilan, S., & Selvanayagam, S. (2016).

Antibacterial Activity

Research into the antibacterial properties of derivatives similar to "this compound" has shown moderate to good activity against both gram-positive and gram-negative bacteria. Desai, N., Shah, M., Bhavsar, A., & Saxena, A. (2008) synthesized and evaluated several 4-oxo-thiazolidine and 2-oxo-azetidine derivatives, highlighting the importance of structural and physicochemical parameters in enhancing antibacterial efficacy Desai, N., Shah, M., Bhavsar, A., & Saxena, A. (2008).

Synthesis and Evaluation of Derivatives

Several studies have focused on the synthesis of new derivatives featuring the core structure of "this compound" for potential therapeutic applications. Mary, Y., Yalcin, G., Resmi, K. S., Thomas, R., Önkol, T., Kasap, E., & Yildiz, I. (2020) synthesized benzothiazolinone acetamide analogs to study their photochemical properties, suggesting potential use in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency Mary, Y., Yalcin, G., Resmi, K. S., Thomas, R., Önkol, T., Kasap, E., & Yildiz, I. (2020).

作用機序

Target of Action

The primary target of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is the promastigotes of Leishmania mexicana . Leishmania parasites are the causative agents of leishmaniasis, an infectious disease transmitted by insects that proliferate mainly in impoverished environments of tropical climates .

Mode of Action

The compound interacts with its target, the promastigotes of Leishmania mexicana, and induces apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process for eliminating damaged or unnecessary cells without causing damage to the organism .

Biochemical Pathways

It is known that many drugs derived from thiazoles, such as this compound, have a broad pharmacological profile, including antineoplastic, antiviral, antifungal, antiparasitic, and anti-inflammatory activity .

Action Environment

The action of this compound is influenced by the environment in which the Leishmania parasites proliferate. Leishmaniasis is endemic in 98 countries, primarily in impoverished environments of tropical climates

生化学分析

Biochemical Properties

It has been shown to have anti-leishmanial activity against promastigotes of Leishmania mexicana . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this parasite.

Cellular Effects

In cellular studies, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been shown to have cytotoxic effects on HeLa cells, with a CC50 value of 0.031 µM after 24 hours of exposure . It also showed an IC50 value of 0.086 µM for L. mexicana (promastigote form) after 24 hours of interaction .

Molecular Mechanism

It has been shown to induce apoptosis in parasites . This suggests that it may interact with biomolecules involved in the regulation of cell death, potentially through enzyme inhibition or activation, or changes in gene expression.

Temporal Effects in Laboratory Settings

It has been shown to induce apoptosis in parasites and did not allow recovery after 24 hours of exposure .

特性

IUPAC Name |

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQNWGOICMITDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

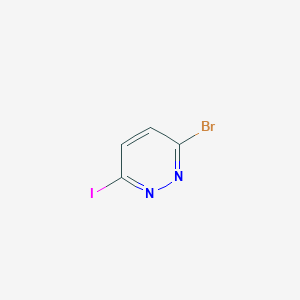

![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)

![6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2981513.png)

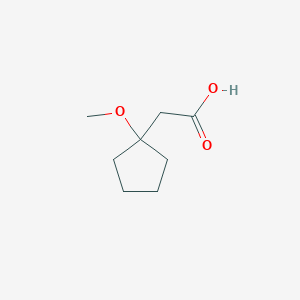

![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)